molecular formula C14H16N4O2S B2934760 N-mesityl-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide CAS No. 857491-69-1

N-mesityl-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

Cat. No. B2934760
CAS RN: 857491-69-1
M. Wt: 304.37
InChI Key: NQEATSUKTPILSM-UHFFFAOYSA-N
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Description

N-mesityl-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide, also known as MTA, is a chemical compound that has been studied extensively in scientific research. MTA is a thiosemicarbazone derivative that has been found to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Pharmaceutical Applications

The triazine derivatives exhibit a broad spectrum of biological activities, making them valuable in pharmaceutical research. They have been explored for their potential as antimicrobial , antitumor , antidiabetic , and anti-inflammatory agents . The unique structure of “N-mesityl-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide” could be leveraged to develop new drugs targeting these diseases.

Environmental Science

In environmental science, triazine derivatives can be used to remove heavy metals and other pollutants from water. The compound’s functional groups may bind to contaminants, facilitating their extraction from environmental samples.

Each of these applications leverages the unique chemical structure of “N-mesityl-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide” to serve a specific purpose in scientific research and industry. The compound’s versatility highlights the importance of heterocyclic chemistry in developing solutions across various fields. For further detailed exploration, the synthesis methods and biological activities of related compounds can be found in the literature .

properties

IUPAC Name

2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-8-4-9(2)13(10(3)5-8)16-12(20)7-21-14-17-11(19)6-15-18-14/h4-6H,7H2,1-3H3,(H,16,20)(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQEATSUKTPILSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NN=CC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-mesityl-2-((5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)acetamide

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